molecular formula C22H16ClFN2O2 B14997644 3-benzyl-1-(2-chloro-6-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

3-benzyl-1-(2-chloro-6-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14997644
M. Wt: 394.8 g/mol
InChI Key: XTFHFWWOXSNNBS-UHFFFAOYSA-N
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Description

3-BENZYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorofluorophenyl group, and a tetrahydroquinazoline dione core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be attached via a Friedel-Crafts alkylation reaction using 2-chloro-6-fluorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorofluorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, chlorofluorobenzyl chloride, Lewis acids (e.g., AlCl3)

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-BENZYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are known for their anticancer properties.

    Benzyl-Substituted Compounds: Compounds with benzyl groups, such as benzylpenicillin, exhibit diverse biological activities.

    Chlorofluorophenyl-Substituted Compounds: Similar compounds with chlorofluorophenyl groups, like certain fluorinated pharmaceuticals, have unique pharmacological properties.

Uniqueness

3-BENZYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16ClFN2O2

Molecular Weight

394.8 g/mol

IUPAC Name

3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H16ClFN2O2/c23-18-10-6-11-19(24)17(18)14-25-20-12-5-4-9-16(20)21(27)26(22(25)28)13-15-7-2-1-3-8-15/h1-12H,13-14H2

InChI Key

XTFHFWWOXSNNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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